molecular formula C7H15NO2 B13272310 2-(Cyclobutylamino)propane-1,3-diol

2-(Cyclobutylamino)propane-1,3-diol

Cat. No.: B13272310
M. Wt: 145.20 g/mol
InChI Key: YEZUKQNOKFWEIG-UHFFFAOYSA-N
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Description

2-(Cyclobutylamino)propane-1,3-diol is a chemical compound with the molecular formula C7H15NO2 and a molecular weight of 145.20 g/mol . This compound is characterized by the presence of a cyclobutylamino group attached to a propane-1,3-diol backbone. It is used primarily in research and industrial applications due to its unique chemical properties.

Chemical Reactions Analysis

2-(Cyclobutylamino)propane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include electrophiles, nucleophiles, and catalysts.

Scientific Research Applications

2-(Cyclobutylamino)propane-1,3-diol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Cyclobutylamino)propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable intermediates and react with various biomolecules. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-(Cyclobutylamino)propane-1,3-diol can be compared with other similar compounds such as:

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

2-(cyclobutylamino)propane-1,3-diol

InChI

InChI=1S/C7H15NO2/c9-4-7(5-10)8-6-2-1-3-6/h6-10H,1-5H2

InChI Key

YEZUKQNOKFWEIG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC(CO)CO

Origin of Product

United States

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